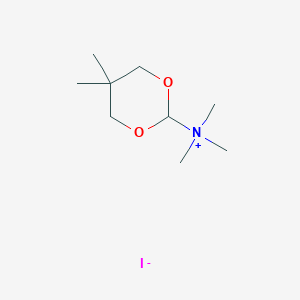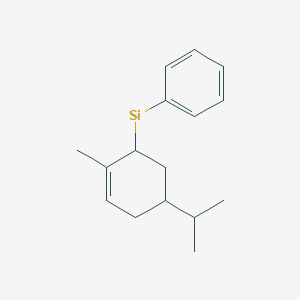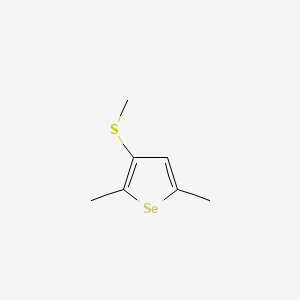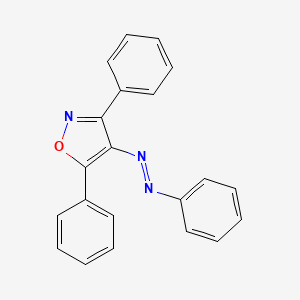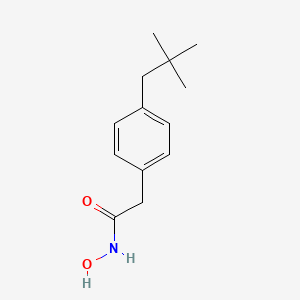
(p-tert-Pentyl)phenylacetohydroxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(p-tert-Pentyl)phenylacetohydroxamic acid is an organic compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions, making them useful in various chemical and biological applications. This compound, in particular, has a phenylacetohydroxamic acid backbone with a p-tert-pentyl substituent on the phenyl ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (p-tert-Pentyl)phenylacetohydroxamic acid typically involves the reaction of p-tert-pentylphenylacetic acid with hydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydroxamic acid bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran (THF) and may require a catalyst to improve the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(p-tert-Pentyl)phenylacetohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amides or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amides or amines
科学的研究の応用
(p-tert-Pentyl)phenylacetohydroxamic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study metal complexes and their properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases, due to its ability to chelate metal ions.
Medicine: Explored for its potential therapeutic applications, such as anticancer agents, by inhibiting enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and catalysts, leveraging its unique chemical properties.
作用機序
The mechanism of action of (p-tert-Pentyl)phenylacetohydroxamic acid primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, preventing the enzyme from catalyzing its substrate. The specific molecular targets and pathways involved depend on the enzyme and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Phenylacetohydroxamic acid: Lacks the p-tert-pentyl substituent, which can affect its solubility and reactivity.
Benzohydroxamic acid: Has a benzene ring instead of the phenylacetic acid backbone, leading to different chemical properties.
N-methylhydroxamic acid: Contains a methyl group on the nitrogen, altering its ability to form metal complexes.
Uniqueness
(p-tert-Pentyl)phenylacetohydroxamic acid is unique due to the presence of the p-tert-pentyl group, which can influence its hydrophobicity, steric properties, and overall reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
63884-95-7 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
2-[4-(2,2-dimethylpropyl)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)9-11-6-4-10(5-7-11)8-12(15)14-16/h4-7,16H,8-9H2,1-3H3,(H,14,15) |
InChIキー |
ABAJJDIFRGRVGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=CC=C(C=C1)CC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione](/img/structure/B14511803.png)
![9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one](/img/structure/B14511815.png)
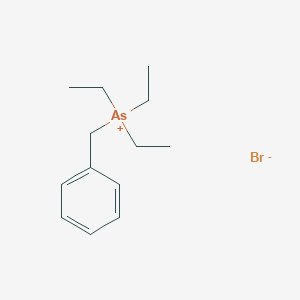
![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
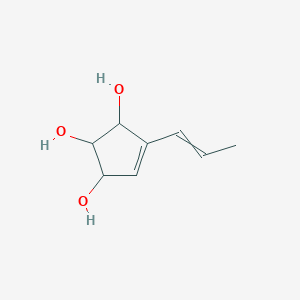
![1-(2-Methylpyridazino[1,6-b]indazol-9(4aH)-yl)ethan-1-one](/img/structure/B14511850.png)
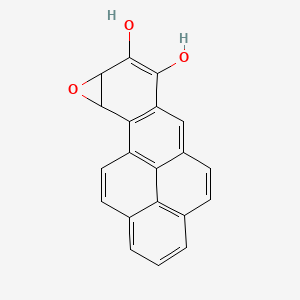
![Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde](/img/structure/B14511854.png)
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)
